

2-Amino-5-formylbenzonitrile as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

Cat. No.: B1283386

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Application Notes and Protocols: 2-Amino-5-formylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-5-formylbenzonitrile (CAS No: 22782-40-7) is a versatile trifunctional building block in organic synthesis. The strategic placement of an amino, a formyl (aldehyde), and a nitrile group on the aromatic ring allows for a diverse range of chemical transformations. This molecule serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of these three key functional groups enables their participation in tandem or cascade reactions, facilitating the rapid construction of complex molecular architectures.[\[1\]](#)

Molecular Structure:

- IUPAC Name: **2-Amino-5-formylbenzonitrile**
- Molecular Formula: C₈H₆N₂O
- Molecular Weight: 146.15 g/mol

Physicochemical Properties (Predicted):

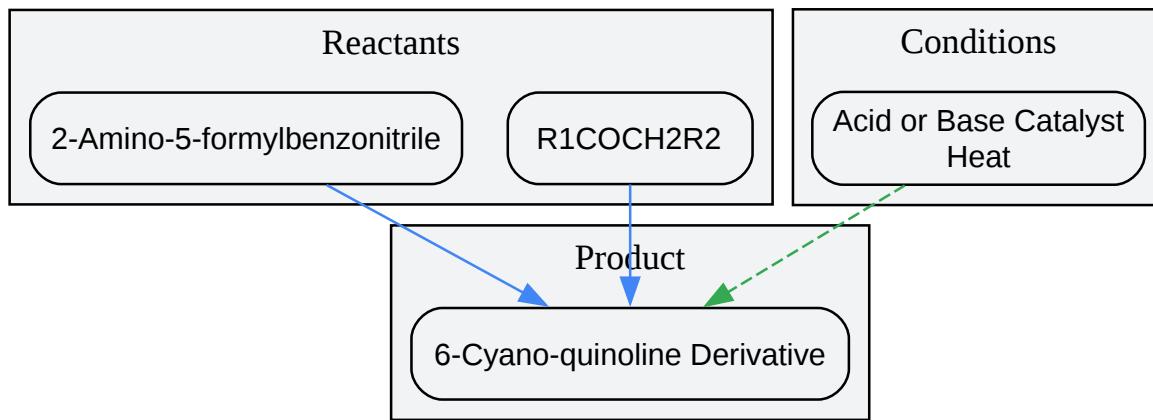
| Property | Value |
|--------------------------------|------------------------------------|
| Appearance | Solid |
| Purity | ≥99% (commercially available) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 66.9 Å ² ^[2] |

Protocols and Applications

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. **2-Amino-5-formylbenzonitrile** is an ideal substrate for this reaction, where the o-aminoaryl aldehyde moiety reacts with a compound containing an α -methylene group adjacent to a carbonyl functionality.^{[3][4][5][6]}

Reaction Scheme:



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Experimental Protocol (General):

- To a solution of **2-amino-5-formylbenzonitrile** (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the active methylene compound (1.1-1.5 eq.).
- Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) or a base (e.g., piperidine, KOH, KOTBu).[3][6]
- Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data for Analogous Friedländer Reactions:

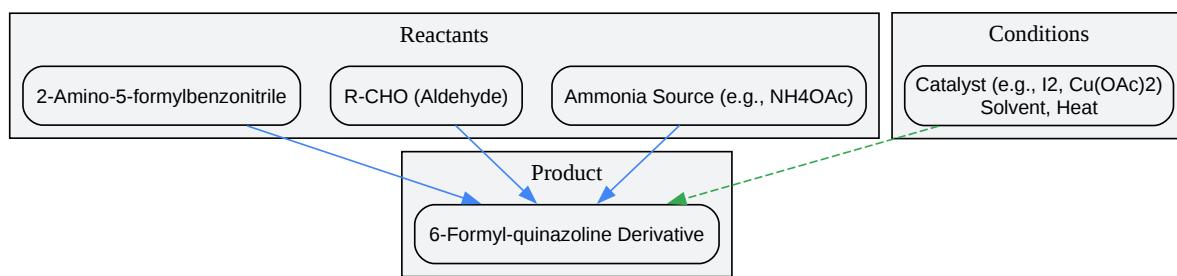
| Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---------------------------|------------|---------|-----------|----------|-----------|
| Cyclohexanone | p-TsOH | Toluene | Reflux | 4 | 85 |
| Acetone | KOH | Ethanol | Reflux | 6 | 78 |
| Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 3 | 92 |
| Acetophenone | Iodine | None | 120 | 2 | 88 |

Note: This data is representative of typical Friedländer reactions and may require optimization for **2-amino-5-formylbenzonitrile**.

Synthesis of Substituted Quinazolines

2-Amino-5-formylbenzonitrile can serve as a precursor for the synthesis of quinazoline derivatives. The amino and nitrile groups can participate in cyclization reactions with various C1 sources or other building blocks. A common approach involves the reaction with aldehydes.^[7] ^[8]

Reaction Scheme:



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Experimental Protocol (General):

- In a reaction vessel, combine **2-amino-5-formylbenzonitrile** (1.0 eq.), an aldehyde (1.2 eq.), and a source of ammonia such as ammonium acetate or ammonium chloride (2.0-5.0 eq.).
- Add a suitable solvent (e.g., ethanol, DMF, or acetic acid) and a catalyst if required (e.g., iodine, copper acetate).
- Heat the mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Monitor the reaction by TLC.
- After cooling, pour the reaction mixture into ice-water and adjust the pH to basic with an appropriate base (e.g., NaHCO₃ or NH₄OH).
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous Quinazoline Syntheses:

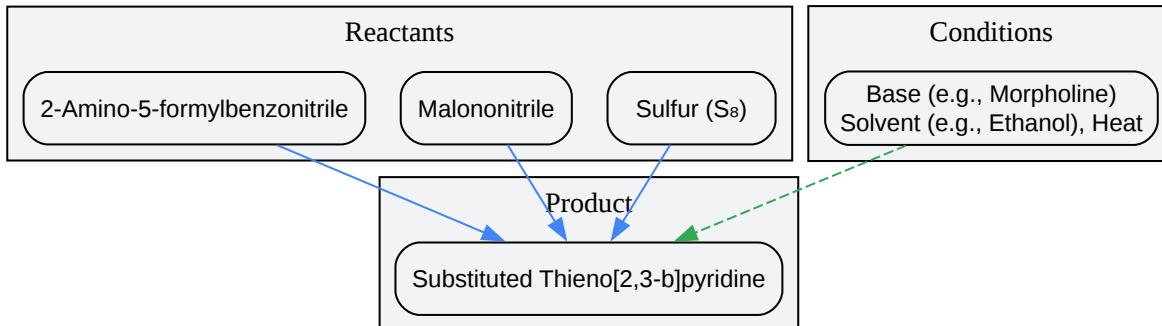
| Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-----------------------|---------------------------|---------|-----------|----------|-----------|
| Benzaldehyde | I_2 | EtOH | Reflux | 8 | 82 |
| 4-Chlorobenzaldehyde | $\text{Cu}(\text{OAc})_2$ | DMF | 120 | 12 | 75 |
| 4-Methoxybenzaldehyde | None | AcOH | Reflux | 6 | 88 |
| Heptanal | FeCl_3 | EtOH | Reflux | 10 | 70 |

Note: This data is based on syntheses using related 2-aminobenzonitriles and may require optimization for the target molecule.

Synthesis of Thieno[2,3-b]pyridines

While not a direct application of the Gewald reaction in its classical form, the functional groups in **2-amino-5-formylbenzonitrile** allow for a Gewald-like synthesis of fused heterocycles. The amino and formyl groups can first react with an active methylene nitrile, followed by cyclization with elemental sulfur.

Reaction Scheme:



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Experimental Protocol (General):

- To a mixture of **2-amino-5-formylbenzonitrile** (1.0 eq.), an active methylene nitrile such as malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base like morpholine or piperidine.
- Heat the mixture at reflux with stirring for 2-6 hours, monitoring by TLC.
- Cool the reaction mixture and filter the precipitated solid.
- Wash the solid with cold ethanol and dry to afford the crude product.
- Recrystallize from a suitable solvent (e.g., DMF or acetic acid) to obtain the pure thieno[2,3-b]pyridine derivative.

Disclaimer: The provided protocols are generalized and based on established synthetic methodologies for structurally related compounds. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired outcomes for **2-amino-5-formylbenzonitrile**. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

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